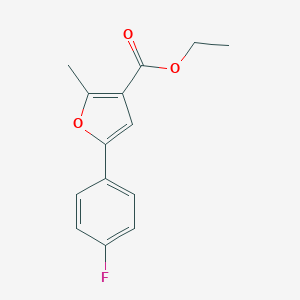

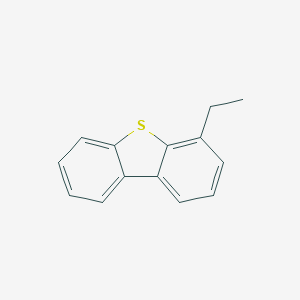

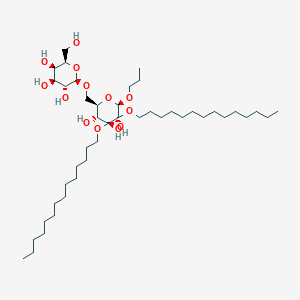

![molecular formula C13H10N2S B047941 Dibenzo[b,f][1,4]tiazepin-11-amina CAS No. 5786-26-5](/img/structure/B47941.png)

Dibenzo[b,f][1,4]tiazepin-11-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives involves several key methodologies. One approach reported the efficient synthesis through intramolecular aromatic denitrocyclization, starting from 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides, leading to the formation of primary amines and their subsequent transformation into amides by acylation (Smirnov et al., 2007). Another method includes a facile and efficient metal-free synthesis via Smiles rearrangement, achieving excellent yields (Zhao et al., 2013).

Molecular Structure Analysis

The molecular structure of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives has been characterized through various analytical techniques. X-ray crystal analysis confirmed the structure of synthesized derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the crystal structure (Du & Wu, 2020).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]thiazepin-11-amine derivatives undergo various chemical reactions, including aminolysis and Bischler-Napieralski ring closure, to yield neuroleptics in the series of 11-amino substituted dibenzo[b,f]-1, 4-thiazepine (Schmutz et al., 1967). Additionally, these compounds have been explored for their antimicrobial activities against gram-positive and gram-negative bacteria, showing significant activity (Tailor et al., 2014).

Physical Properties Analysis

Research on the physical properties of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives focuses on their synthesis and potential applications rather than detailed physical characterization. The efficient synthesis methods and high yields suggest that these compounds have stable physical properties conducive to further chemical manipulations and studies.

Chemical Properties Analysis

The chemical properties of Dibenzo[b,f][1,4]thiazepin-11-amine derivatives are exemplified by their reactivity and potential bioactivity. These compounds are versatile intermediates in the synthesis of various neuroleptic and psychotropic agents, with the ability to undergo nucleophilic substitution reactions and form stable heterocyclic compounds (Ueda & Umio, 1975). Their chemical versatility is also shown in the development of novel anticancer compounds, demonstrating the broad spectrum of chemical reactivity and potential pharmacological applications (Gudisela et al., 2017).

Aplicaciones Científicas De Investigación

Análisis Estructural y Cristalografía

El compuesto Dibenzo[b,f][1,4]tiazepin-11-amina ha sido estudiado por su estructura cristalina, la cual adopta una conformación de barco. El ángulo diedro entre los anillos de benceno da como resultado una conformación similar a una mariposa. Esta información estructural es crucial para comprender el comportamiento químico del compuesto y su potencial como ligando en diversas aplicaciones bioquímicas .

Mejora de la Funcionalidad de las Proteínas

Los investigadores han explorado el uso de derivados de Dibenzo[b,f][1,4]tiazepin para expandir la funcionalidad de las proteínas. Al codificar genéticamente estos compuestos en proteínas, pueden actuar como fototransductores para la decoración de fotoclic, lo que permite la funcionalización precisa y específica del sitio de las proteínas en células vivas bajo control fotoquímico .

Intermediario Farmacéutico

Los derivados de Dibenzo[b,f][1,4]tiazepin sirven como intermediarios en la síntesis de quetiapina, un medicamento antipsicótico utilizado para tratar trastornos como la esquizofrenia y el trastorno bipolar. El papel del compuesto como intermedio destaca su importancia en la industria farmacéutica .

Actividad Antimicrobiana

Se han investigado las propiedades antimicrobianas de los derivados de this compound, y los estudios han demostrado aplicaciones potenciales en la lucha contra las infecciones bacterianas. Esta aplicación es particularmente relevante en la búsqueda de nuevos antibióticos en medio de la creciente resistencia a los antibióticos .

Química Verde

El compuesto ha estado involucrado en investigaciones enfocadas en la química verde, particularmente en el desarrollo de la reducción quimioselectiva de grupos nitro. Esta investigación tiene como objetivo encontrar métodos de síntesis más seguros, rentables y respetuosos con el medio ambiente .

Cadenas Moleculares e Interacciones

En la forma cristalina, las moléculas de this compound están conectadas a través de débiles contactos C-H…N que involucran al átomo de N imina como aceptor y mediante interacciones C-H cortas. Estas interacciones son significativas para la formación de cadenas moleculares que se propagan a lo largo de la dirección del eje c, lo que podría ser útil para diseñar nuevos materiales .

Mecanismo De Acción

Target of Action

Dibenzo[b,f][1,4]thiazepin-11-amine is a compound that is related to the family of Quetiapine Fumarate . Quetiapine Fumarate is an antipsychotic drug , suggesting that Dibenzo[b,f][1,4]thiazepin-11-amine may also have similar targets.

Mode of Action

As it is related to quetiapine fumarate , it may share similar mechanisms. Quetiapine Fumarate is known to interact with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can lead to changes in neurotransmitter levels, which can affect mood and behavior.

Biochemical Pathways

Given its potential relation to quetiapine fumarate , it may influence similar pathways. Quetiapine Fumarate is known to affect the dopaminergic, serotonergic, and adrenergic neurotransmitter systems.

Result of Action

If it shares similarities with quetiapine fumarate , it may have antipsychotic effects, potentially influencing mood and behavior.

Safety and Hazards

Propiedades

IUPAC Name |

benzo[b][1,4]benzothiazepin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGHLKRKXHUWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5786-26-5 | |

| Record name | Dibenzo(b,f)(1,4)thiazepin-11-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main structural characteristic of the synthesized compounds and what is their proposed application?

A1: The research focuses on the synthesis of a series of N-[4’-(5”-aryl-1”-H-pyrazol-3”-yl)phenyl]dibenzo[b,f][1,4]thiazepin-11-amine derivatives. These compounds share a central dibenzo[b,f][1,4]thiazepin-11-amine moiety with an aryl-pyrazole substituent. The study explores their potential as antimicrobial agents by evaluating their activity against various microorganisms. []

Q2: How were these compounds synthesized and characterized?

A2: The compounds were synthesized through a condensation reaction between 1”-[4’-diabenzo[b,f][1,4] thiazepin-11-yl)aminophenyl]-3”-aryl-2-ene-l”-ones and hydrazine hydrate. [] The synthesized derivatives were then characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and mass spectrometry. These analyses provided crucial information regarding the structure and purity of the synthesized compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

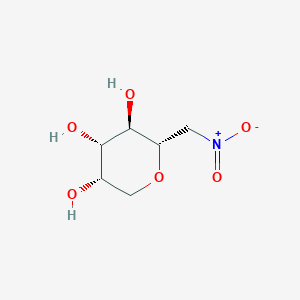

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)

![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)